Antiproliferative Potency in MCF-7 Cells vs. Ricolinostat
In a direct head-to-head comparison using the MTT assay, Hdac6-IN-16 (compound 5c) exhibited an IC50 of 13.65 ± 0.83 µM against the MCF-7 breast cancer cell line, while the clinically advanced HDAC6 inhibitor Ricolinostat (ACY-1215) showed an IC50 greater than 50 µM under identical conditions [1].
| Evidence Dimension | Antiproliferative activity (IC50) in MCF-7 cells |
|---|---|
| Target Compound Data | 13.65 ± 0.83 µM |
| Comparator Or Baseline | Ricolinostat (ACY-1215): >50 µM |
| Quantified Difference | >3.6-fold greater potency for Hdac6-IN-16 |
| Conditions | MTT assay; MCF-7 human breast cancer cell line; triplicate experiments |
Why This Matters
For researchers studying HDAC6 in breast cancer, Hdac6-IN-16 provides a more potent cellular tool than Ricolinostat, enabling clearer phenotypic readouts at lower concentrations.
- [1] Khetmalis YM, et al. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Int J Mol Sci. 2023 Jul 3;24(13):11044. View Source
